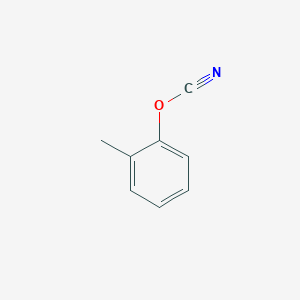

Cyanic acid, 2-methylphenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanic acid, 2-methylphenyl ester is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Materials Science

Cyanate Ester Resins:

Cyanic acid esters are primarily utilized in the production of cyanate ester resins, which are known for their high thermal stability and excellent mechanical properties. These resins are particularly valuable in aerospace and automotive industries due to their lightweight and durable nature. The synthesis of phenolic-based cyanate esters often involves the reaction of phenolic compounds with cyanogen halides in the presence of a trialkylamine .

Properties and Advantages:

- High glass transition temperature

- Low moisture absorption

- Excellent electrical insulation properties

The continuous production process for these resins allows for better control over the reaction conditions, leading to improved product consistency and performance characteristics .

Organic Synthesis

Reactivity in Organic Reactions:

Cyanic acid esters can serve as versatile intermediates in organic synthesis. They participate in various reactions such as cycloadditions and nucleophilic substitutions, enabling the formation of complex organic molecules. For instance, they can be involved in criss-cross cycloaddition reactions with thiocyanates to yield new heterocyclic compounds .

Case Study: Cycloaddition Reactions

In a study involving aromatic glyoxalimines, the reaction of cyanate with thiocyanate led to the formation of novel products through a criss-cross mechanism. The yields from these reactions varied but demonstrated the potential for creating diverse chemical entities using cyanate esters as starting materials .

Medicinal Chemistry

Antiviral Activity:

Research has indicated that derivatives of cyanic acid esters possess antiviral properties. For example, modifications to the ester structure can enhance biological activity against viral pathogens. The hydrolysis of these esters can lead to amides that exhibit significant antiviral effects .

Structure-Activity Relationships (SAR):

Understanding the SAR of cyanic acid derivatives is crucial for developing effective antiviral agents. Studies have shown that specific substitutions on the aromatic ring can significantly influence the potency and selectivity of these compounds against various viruses .

Chemical Safety and Management

Due to the potential hazards associated with cyanates, including toxicity and environmental impact, proper chemical management practices are essential when handling these compounds. Institutions such as universities implement chemical management plans to ensure safe usage and disposal of hazardous materials like cyanic acid esters .

Summary Table

| Application Area | Key Uses | Benefits |

|---|---|---|

| Materials Science | Production of cyanate ester resins | High thermal stability, lightweight |

| Organic Synthesis | Intermediates in chemical reactions | Versatile reactivity |

| Medicinal Chemistry | Antiviral agents | Enhanced biological activity |

| Chemical Safety | Management plans for hazardous chemicals | Ensures safe handling and disposal |

Propriétés

Formule moléculaire |

C8H7NO |

|---|---|

Poids moléculaire |

133.15 g/mol |

Nom IUPAC |

(2-methylphenyl) cyanate |

InChI |

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,1H3 |

Clé InChI |

GWBSCOKVLHUIHQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC#N |

SMILES canonique |

CC1=CC=CC=C1OC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.